

Hydroxysophoranone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

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Compound of Interest

Compound Name: *Hydroxysophoranone*

Cat. No.: *B593407*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysophoranone is a prenylated flavanone exhibiting a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, it presents a quantitative analysis of its biological efficacy and delves into the molecular signaling pathways it modulates. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

Hydroxysophoranone is a member of the lavandulyl flavanones, a class of flavonoids characterized by a lavandulyl group substitution. While the specific first isolation and naming of "**hydroxysophoranone**" is not definitively documented under this exact name in seminal literature, its chemical structure and properties align with other well-characterized lavandulyl flavanones. PubChem lists "**hydroxysophoranone**" with the IUPAC name 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one and a molecular formula of C₃₀H₃₆O₅.^[1] It is often referred to in scientific literature under

synonyms such as Sophoraflavanone G or Kurarinone, which have been extensively studied.
[\[2\]](#)[\[3\]](#)[\[4\]](#)

The primary natural source of **hydroxysophoranone** and its related lavandulyl flavanones is the root of *Sophora flavescens*, a plant species belonging to the Fabaceae family.[\[2\]](#)[\[3\]](#)[\[5\]](#) This medicinal plant, also known as "Ku Shen" in traditional Chinese medicine, has a long history of use for treating various ailments, including inflammation, skin diseases, and cancer.[\[6\]](#)[\[7\]](#) Modern phytochemical investigations have confirmed that the roots of *Sophora flavescens* are a rich source of various bioactive compounds, with alkaloids and flavonoids being the most prominent.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **hydroxysophoranone** is presented in the table below.

Property	Value	Source
Molecular Formula	C30H36O5	PubChem
Molecular Weight	476.6 g/mol	PubChem
IUPAC Name	5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one	PubChem
Class	Flavanone (Flavonoid)	PubChem

Experimental Protocols

The isolation and purification of **hydroxysophoranone** (as sophoraflavanone G or kurarinone) from *Sophora flavescens* roots typically involve solvent extraction followed by various chromatographic techniques.

General Extraction Protocol

A common method for the initial extraction of flavonoids from the dried and powdered roots of *Sophora flavescens* involves the use of organic solvents.

- **Maceration:** The plant material is macerated with a solvent such as 95% ethanol at room temperature.^[8]
- **Reflux Extraction:** Alternatively, a reflux extraction with ethanol can be employed for a more exhaustive extraction.
- **Solvent Removal:** The resulting extract is then concentrated under reduced pressure to yield a crude extract.^[8]

Chromatographic Purification

The crude extract, rich in a mixture of compounds, is then subjected to a series of chromatographic steps to isolate the desired flavanones.

- **Column Chromatography (CC):** The crude extract is often first fractionated using column chromatography on silica gel or polyamide. A gradient elution is typically used, with solvent systems such as chloroform-methanol.^[8]
- **High-Speed Countercurrent Chromatography (HSCCC):** This technique has been successfully used for the one-step isolation and separation of flavanones from *Sophora flavescens*. A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is employed.
- **Semi-preparative High-Performance Liquid Chromatography (HPLC):** For final purification, semi-preparative HPLC is often utilized. A C18 column with a mobile phase such as methanol-water is a common choice.

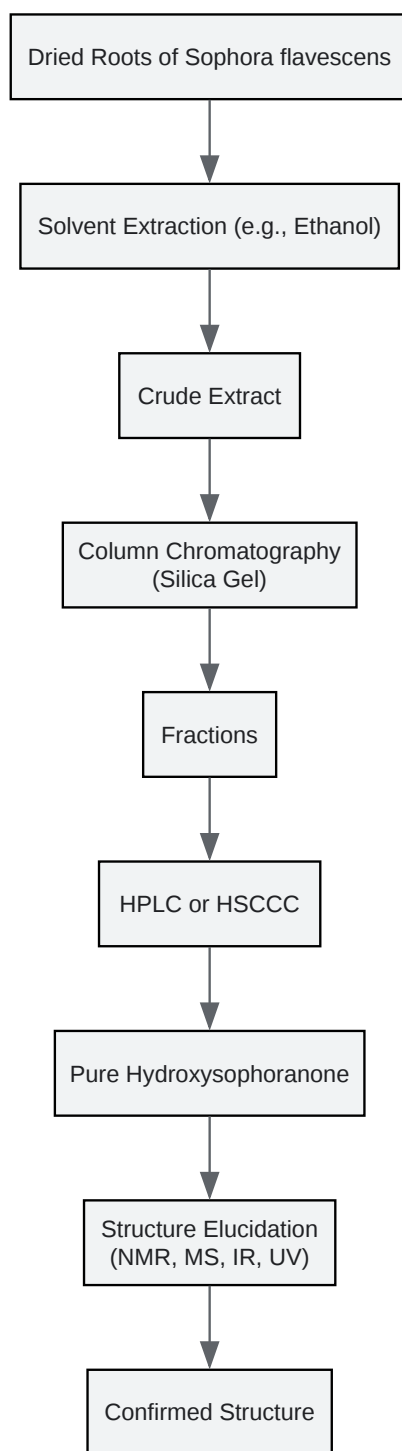
Structure Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic methods:

- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure.
- Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Below is a generalized workflow for the isolation and characterization of **hydroxysophorane**.



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Caption: Generalized workflow for the isolation and characterization of **hydroxysophoranone**.

Biological Activities (Quantitative Data)

Hydroxysophoranone, primarily studied as sophoraflavanone G and kurarinone, has demonstrated significant anti-inflammatory, cytotoxic, and other biological activities. The following tables summarize the quantitative data from various studies.

Table 1: Anti-inflammatory Activity

Compound	Assay	Cell Line/Model	IC50 Value	Reference
Kurarinone	MCP-1 induced cell migration	THP-1 cells	19.2 µg/mL	[9]
Sophoraflavanone G	Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 macrophages	~10 µM	[10]
Kurarinone	T-type Calcium Channel (Cav3.2) Inhibition	tsA-201 cells	1.1 ± 0.3 µM	[11]

Table 2: Cytotoxic Activity

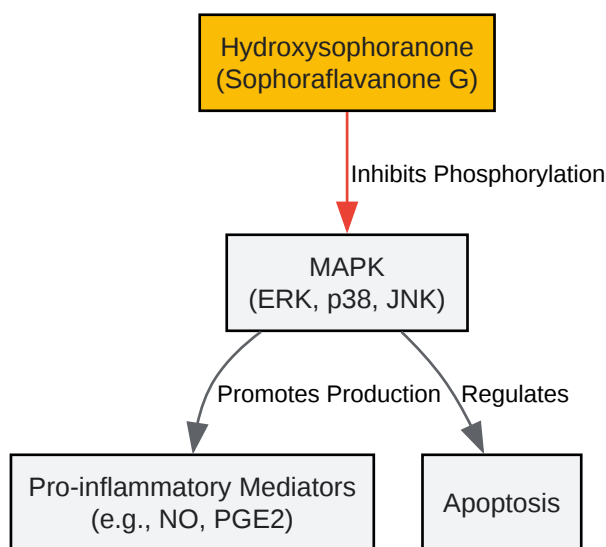
Compound	Cell Line	IC50 Value	Reference
Kurarinone	Human Myeloid Leukemia (HL-60)	18.5 µM	[12]
Sophoraflavanone G	Human Leukemia (HL-60)	3-30 µM (effective concentration range)	[13]
Kurarinone	Prostate Cancer (PC3)	24.7 µM	[12]

Signaling Pathway Modulation

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of **hydroxysophoranone** (sophoraflavanone G and kurarinone). These compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Sophoraflavanone G has been shown to inhibit the phosphorylation of MAPKs, including ERK, p38, and JNK, in various cell models.[8][10][14][15] This inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators.[10][14]

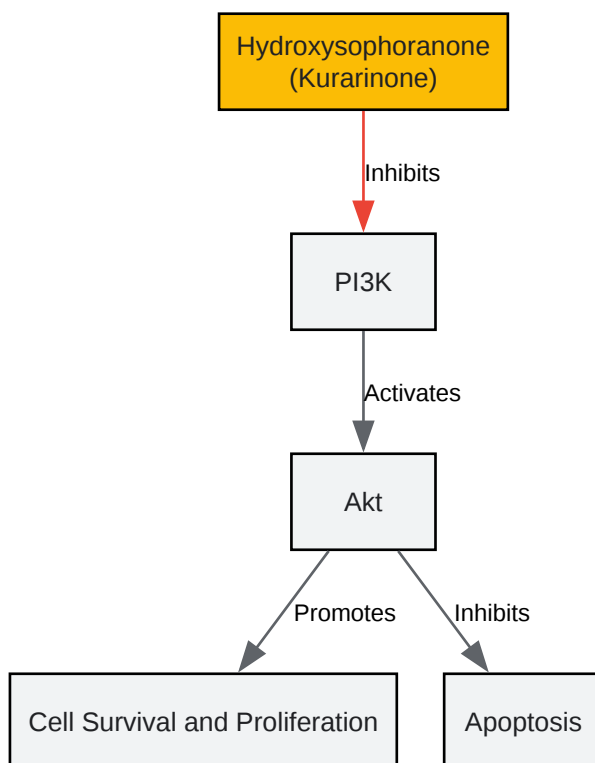


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Caption: Modulation of the MAPK signaling pathway by **hydroxysophoranone**.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade for cell survival, proliferation, and growth. Kurarinone has been found to inhibit the PI3K/Akt signaling pathway, which can contribute to its pro-apoptotic effects in cancer cells.[16][17] Conversely, in certain contexts, kurarinone has been shown to activate this pathway to protect against oxidative stress.[17]

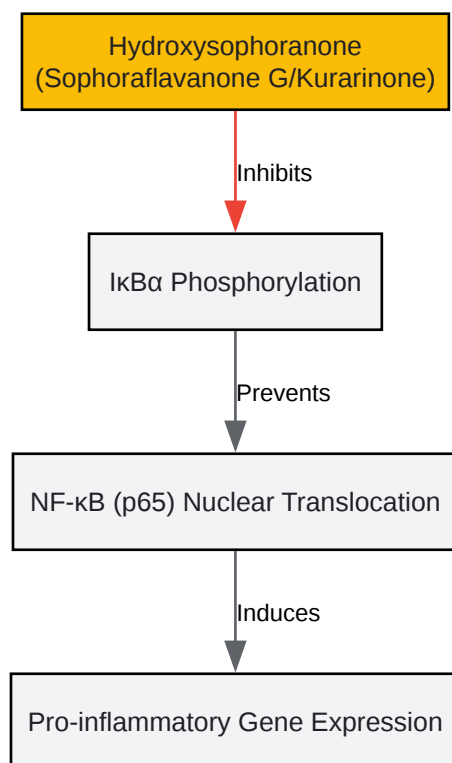


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Caption: Modulation of the PI3K/Akt signaling pathway by **hydroxysophoranone**.

NF- κ B Signaling Pathway

Nuclear Factor-kappa B (NF- κ B) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. Both sophoraflavanone G and kurarinone have been reported to inhibit the activation of NF- κ B.[10][12][15] This is achieved by preventing the phosphorylation of I κ B α , which in turn blocks the nuclear translocation of the p65 subunit of NF- κ B.[10][14]



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